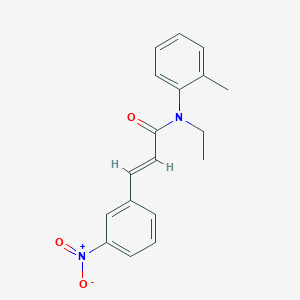
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in various preclinical studies. This molecule has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and reach its target enzyme. It has also been shown to have a high selectivity and potency for DHODH. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in specific cancer types.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to study its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders or viral infections. Additionally, further research is needed to optimize the synthesis of 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione and develop more efficient methods for its production.
Synthesemethoden
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the introduction of chloro and fluoro substituents. The final step involves the formation of an isoindole ring. The synthesis of 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been described in detail in various research articles.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2FN2O2/c14-10-4-7(5-11(15)17-10)18-12(19)8-2-1-6(16)3-9(8)13(18)20/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHXLTLOMBOOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
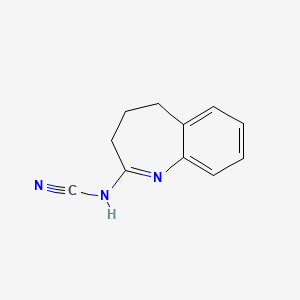
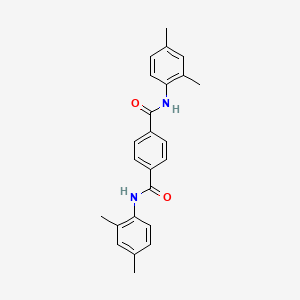
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
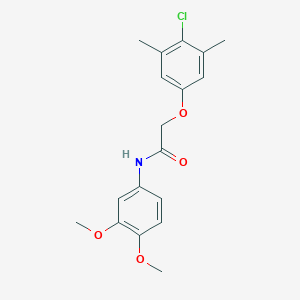

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)
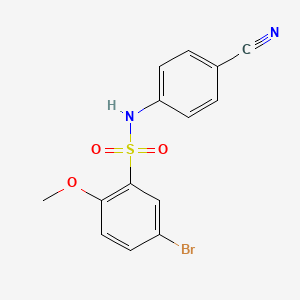

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
